5-Cyclopropyluridine
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Overview
Description
5-Cyclopropyluridine is a nucleoside analog with the molecular formula C12H16N2O6 and a molecular weight of 284.2652 . It is a derivative of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a cyclopropyl group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyluridine typically involves the cyclopropylation of uridine. One common method is the reaction of uridine with cyclopropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The cyclopropyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyclopropyl bromide in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclopropyluracil, while reduction can lead to the formation of cyclopropyluridine derivatives with reduced functional groups.
Scientific Research Applications
5-Cyclopropyluridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes, including enzyme inhibition and nucleic acid interactions.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 5-Cyclopropyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The cyclopropyl group can cause steric hindrance, affecting the binding of enzymes and other proteins to nucleic acids. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methyluridine: A nucleoside analog with a methyl group at the 5-position.
5-Fluorouridine: A fluorinated derivative of uridine with potent anticancer properties.
5-Bromouridine: A brominated analog used in various biochemical studies.
Uniqueness of 5-Cyclopropyluridine
Compared to other similar compounds, this compound stands out due to the presence of the cyclopropyl group. This group imparts unique steric and electronic properties, making the compound more resistant to enzymatic degradation and enhancing its biological activity. The cyclopropyl group also allows for specific interactions with molecular targets, which can be exploited in drug design and development.
Properties
CAS No. |
59968-58-0 |
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Molecular Formula |
C12H16N2O6 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
5-cyclopropyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O6/c15-4-7-8(16)9(17)11(20-7)14-3-6(5-1-2-5)10(18)13-12(14)19/h3,5,7-9,11,15-17H,1-2,4H2,(H,13,18,19)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
GNXJKBNNNBHNNX-TURQNECASA-N |
Isomeric SMILES |
C1CC1C2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1CC1C2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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